molecular formula C21H19Cl3N2O3 B560167 K-Ras G12C-IN-3 CAS No. 1629268-19-4

K-Ras G12C-IN-3

Cat. No. B560167
CAS RN: 1629268-19-4
M. Wt: 453.744
InChI Key: RPBHAPLCWWQJAK-UHFFFAOYSA-N
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Description

K-Ras G12C-IN-3, also known as K-Ras(G12C) inhibitor 12, is a small molecule that irreversibly binds to the oncogenic mutant K-Ras (G12C), blocking its interactions . K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth . The protein plays an important role in many signal transduction pathways and regulation of cell proliferation .


Molecular Structure Analysis

K-Ras is composed of a guanine nucleotide binding domain containing an active site, an effector binding domain, and an isoform-specific C-terminal hypervariable region . The active site cycles between GDP-bound inactive and GTP-bound active states and is regulated by its associations with GTPase-activating proteins (GAPs) or guanine nucleotide exchange factors (GEFs) .

Scientific Research Applications

  • Selective Targeting of Mutated K-Ras(G12C)

    Small molecules that selectively target the K-Ras(G12C) mutation have been developed. These compounds bind irreversibly to the mutant cysteine and do not affect the wild-type protein, disrupting the native nucleotide preference to favor GDP over GTP and impairing binding to Raf (Ostrem et al., 2013).

  • Advances in Structural Biology

    Recent advances in structural biology have shed light on drugging Ras. Covalent G12C-specific inhibitors targeting the mutated cysteine have shown improved selectivity and potency, representing a new hope for treating Ras-driven cancers (Ni et al., 2019).

  • Novel Inhibitory Peptides for K-Ras(G12D)

    Selective inhibitory peptides for K-Ras(G12D) have been discovered, offering potential for developing drugs targeting this specific mutation (Sakamoto et al., 2017).

  • Identification of Novel Covalent Inhibitors

    Novel covalent inhibitors of K-Ras G12C have been identified, showing promise for the development of treatments for cancers harboring the K-Ras G12C mutation (Arora et al., 2019).

  • Covalent Guanosine Mimetic Inhibitors

    Research has focused on the development of hydrolytically stable analogues of SML-8-73-1 as covalent G12C KRAS inhibitors (Xiong et al., 2017).

  • Impact of Endogenous Oncogenic K-ras(G12D)

    The expression of an endogenous K-ras(G12D) allele causes enhanced proliferation and developmental defects, suggesting its critical role in oncogenesis (Tuveson et al., 2004).

  • Chemoselective Covalent Modification of K-Ras(G12R)

    Discovery of covalent chemical ligands for K-Ras(G12R) offers a basis for the development of mutant-specific therapies for K-Ras(G12R)-driven cancer (Zhang et al., 2022).

  • KRAS-G12C Inhibitors' Activity and Resistance

    Studies on KRAS-G12C inhibitors, such as sotorasib and adagrasib, have shown promising improvements in treating NSCLC with KRAS-G12C mutations, but challenges with resistance remain (Liu et al., 2021).

Mechanism of Action

K-Ras G12C-IN-3 works by irreversibly binding to the oncogenic mutant K-Ras (G12C), thereby blocking its interactions . This action prevents the activation of downstream Raf kinases, which are crucial for cell growth .

Safety and Hazards

While specific safety and hazard data for K-Ras G12C-IN-3 is not available in the search results, it’s important to handle such substances with care, avoiding inhalation and contact with eyes and skin .

properties

IUPAC Name

1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBHAPLCWWQJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118534
Record name 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-Ras G12C-IN-3

CAS RN

1629268-19-4
Record name 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629268-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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